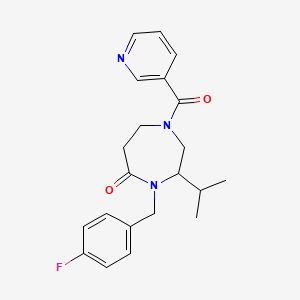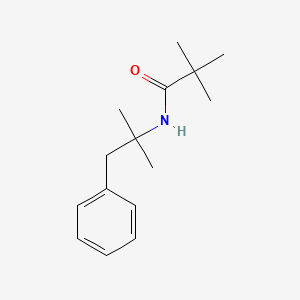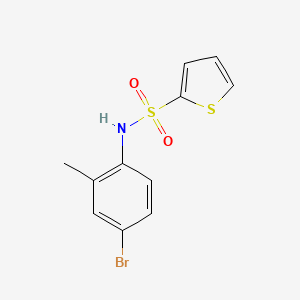
4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one, also known as FLB-457, is a selective dopamine D2 receptor antagonist. It has been extensively studied for its potential use in the treatment of schizophrenia and other psychiatric disorders.
Mécanisme D'action
4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one acts as a selective dopamine D2 receptor antagonist, which means that it blocks the action of dopamine at these receptors. Dopamine is a neurotransmitter that is involved in several key functions in the brain, including motivation, reward, and movement. In schizophrenia, there is believed to be an excess of dopamine activity in certain parts of the brain, which can lead to the symptoms of the disorder. By blocking dopamine activity at the D2 receptor, this compound is believed to reduce the symptoms of schizophrenia (Kapur et al., 2003).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the activity of dopamine neurons in the brain, which is consistent with its mechanism of action as a dopamine D2 receptor antagonist (Kapur et al., 2003). This compound has also been shown to have anxiolytic and antidepressant effects in animal models (Meltzer et al., 2004).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one is its high affinity and selectivity for dopamine D2 receptors, which makes it a useful tool for studying the role of these receptors in schizophrenia and other psychiatric disorders. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in animal studies (Kapur et al., 2003).
Orientations Futures
For research on 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one include investigating its potential use in the treatment of addiction and further exploring its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one involves the reaction of 4-fluorobenzylamine with isopropyl isocyanate to form the intermediate 4-fluorobenzyl isocyanate. This intermediate is then reacted with 3-pyridinecarboxylic acid to form the final product, this compound. The synthesis has been described in detail in several research papers (Fischer et al., 2002; Rabiner et al., 2004).
Applications De Recherche Scientifique
4-(4-fluorobenzyl)-3-isopropyl-1-(pyridin-3-ylcarbonyl)-1,4-diazepan-5-one has been extensively studied for its potential use in the treatment of schizophrenia and other psychiatric disorders. Several preclinical studies have shown that this compound has high affinity and selectivity for dopamine D2 receptors, which are believed to play a key role in the pathophysiology of schizophrenia (Kapur et al., 2003; Rabiner et al., 2004). This compound has also been shown to have a rapid onset of action and a long duration of effect, making it a promising candidate for the treatment of schizophrenia (Kapur et al., 2003).
Propriétés
IUPAC Name |
4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1-(pyridine-3-carbonyl)-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-15(2)19-14-24(21(27)17-4-3-10-23-12-17)11-9-20(26)25(19)13-16-5-7-18(22)8-6-16/h3-8,10,12,15,19H,9,11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRYNXVPQDFISPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{2-[(1-ethylcyclopropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5432889.png)
![5-(1,3-benzodioxol-5-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5432902.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B5432910.png)
![allyl 2-(4-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5432918.png)
![2-(4-fluorophenyl)-4-[4-(1H-tetrazol-1-yl)butanoyl]morpholine](/img/structure/B5432924.png)

![2-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5432942.png)
![(4aS*,8aR*)-1-[3-(methylthio)propyl]-6-(morpholin-4-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5432948.png)
![2-(3-methyl-4-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1H-pyrazol-1-yl)ethanol](/img/structure/B5432951.png)
![(1,3-dimethylbutyl)({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amine](/img/structure/B5432959.png)
![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5432961.png)
![2-(1,3-dimethyl-2,5-dioxoimidazolidin-4-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5432970.png)
![N-(4-{[(2-methoxy-1-methylethyl)amino]sulfonyl}phenyl)piperidine-1-carboxamide](/img/structure/B5432988.png)